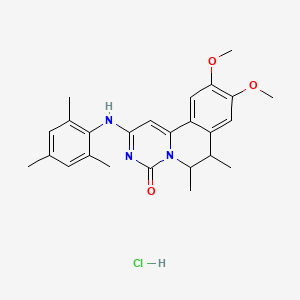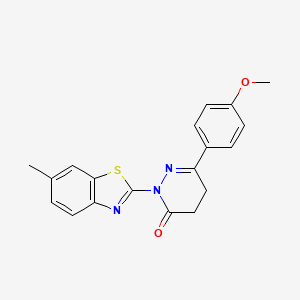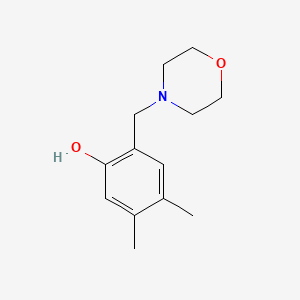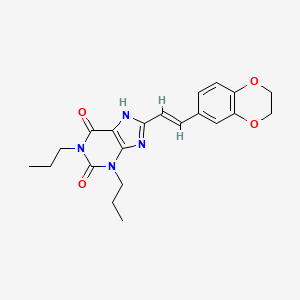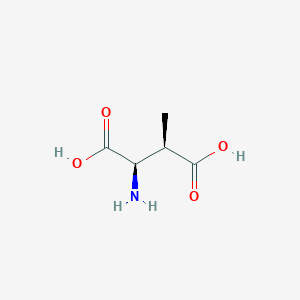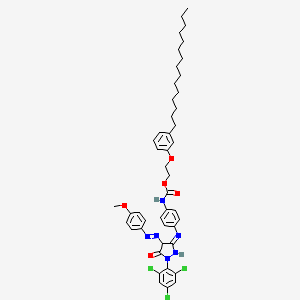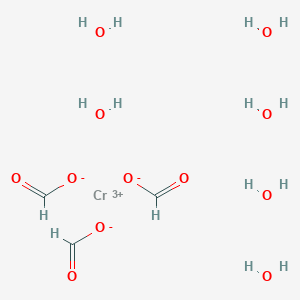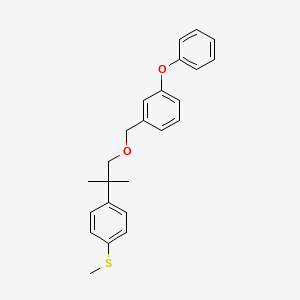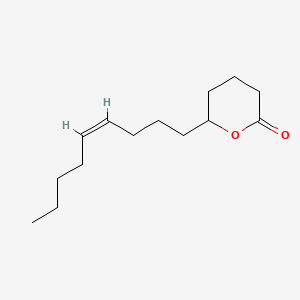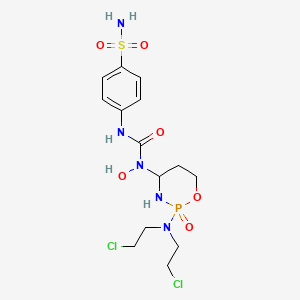
Benzenesulfonamide, 4-((((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)amino)-, P-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-((((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)amino)-, P-oxide is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes a benzenesulfonamide group and a tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl moiety
Vorbereitungsmethoden
The synthesis of Benzenesulfonamide, 4-((((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)amino)-, P-oxide involves several steps. The synthetic route typically starts with the preparation of the benzenesulfonamide derivative, followed by the introduction of the oxazaphosphorin ring. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Benzenesulfonamide, 4-((((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)amino)-, P-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfone derivatives, while reduction can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. In medicine, it is explored for its potential therapeutic effects, particularly in cancer treatment, due to its ability to interfere with DNA replication and cell division. Industrial applications include its use as a precursor for the synthesis of other complex organic compounds .
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 4-((((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)amino)-, P-oxide involves its interaction with cellular components. The compound targets DNA and proteins, leading to the disruption of cellular processes. The oxazaphosphorin ring is particularly important for its activity, as it can form covalent bonds with nucleophilic sites on DNA and proteins, resulting in the inhibition of DNA replication and protein function.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonamide, 4-((((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)amino)-, P-oxide can be compared with other similar compounds, such as other benzenesulfonamide derivatives and oxazaphosphorin-containing compounds. Similar compounds include Benzenesulfonamide, 4-(((2-(bis(2-chloroethyl)amino)ethyl)amino)carbonyl)-, P-oxide and Benzenesulfonamide, 4-(((2-(bis(2-chloroethyl)amino)ethyl)amino)carbonyl)-, P-sulfide. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
97139-20-3 |
|---|---|
Molekularformel |
C14H22Cl2N5O6PS |
Molekulargewicht |
490.3 g/mol |
IUPAC-Name |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3-(4-sulfamoylphenyl)urea |
InChI |
InChI=1S/C14H22Cl2N5O6PS/c15-6-8-20(9-7-16)28(24)19-13(5-10-27-28)21(23)14(22)18-11-1-3-12(4-2-11)29(17,25)26/h1-4,13,23H,5-10H2,(H,18,22)(H,19,24)(H2,17,25,26) |
InChI-Schlüssel |
ZWZWYNCJKZVSHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(=O)(NC1N(C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


